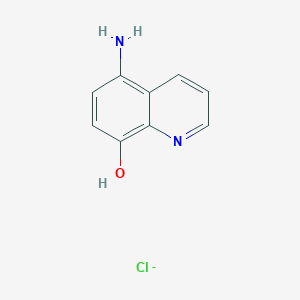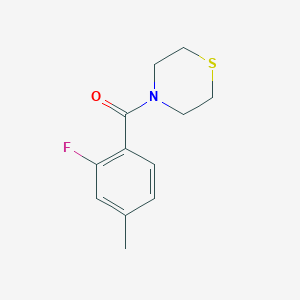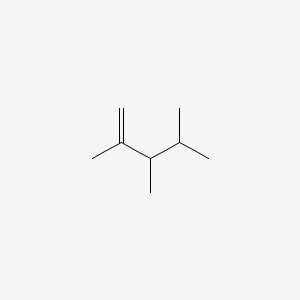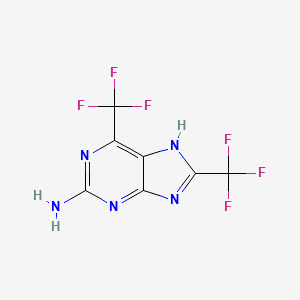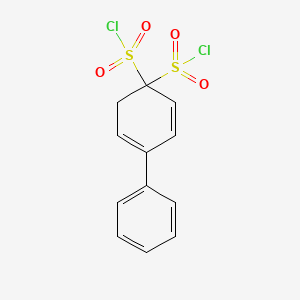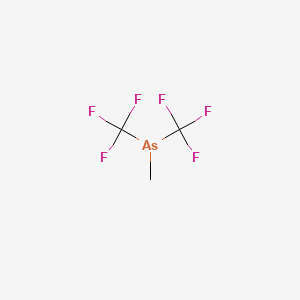
Arsine, methylbis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, methylbis(trifluoromethyl)- is a chemical compound with the formula C₃H₃AsF₆ It is a derivative of arsine, where two trifluoromethyl groups and one methyl group are attached to the arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsine, methylbis(trifluoromethyl)- typically involves the reaction of trifluoromethylating agents with arsenic-containing precursors. One common method is the reaction of trifluoromethyl iodide with methylarsine in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of arsine, methylbis(trifluoromethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Arsine, methylbis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds.
Scientific Research Applications
Arsine, methylbis(trifluoromethyl)- has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of advanced materials.
Mechanism of Action
The mechanism of action of arsine, methylbis(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but it is known to induce oxidative stress and disrupt cellular functions.
Comparison with Similar Compounds
Similar Compounds
Arsine, bis(trifluoromethyl)-: Similar structure but lacks the methyl group.
Arsine, trifluoromethyl-: Contains only one trifluoromethyl group.
Arsine, dimethyl-: Contains two methyl groups instead of trifluoromethyl groups.
Uniqueness
Arsine, methylbis(trifluoromethyl)- is unique due to the presence of both trifluoromethyl and methyl groups, which impart distinct chemical properties. The trifluoromethyl groups enhance its stability and reactivity, while the methyl group provides additional sites for chemical modification.
Properties
CAS No. |
431-76-5 |
|---|---|
Molecular Formula |
C3H3AsF6 |
Molecular Weight |
227.97 g/mol |
IUPAC Name |
methyl-bis(trifluoromethyl)arsane |
InChI |
InChI=1S/C3H3AsF6/c1-4(2(5,6)7)3(8,9)10/h1H3 |
InChI Key |
GQOKGMVNJOAKDT-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


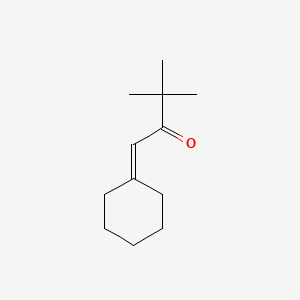

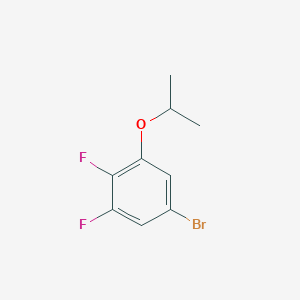
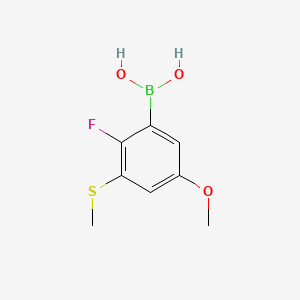
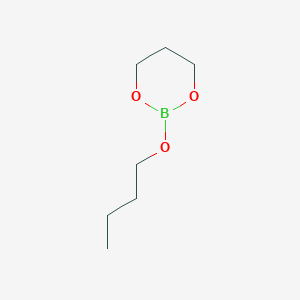
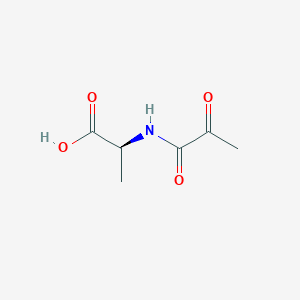

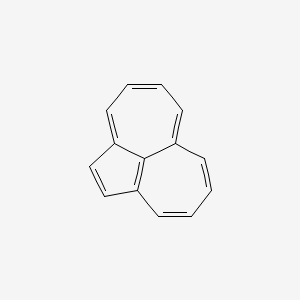
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
